molecular formula C21H19NO4 B11312261 Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11312261
M. Wt: 349.4 g/mol
InChI Key: VTVVRCIOYBWEDE-UHFFFAOYSA-N
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Description

Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepine ring system, which is fused with a benzoate ester and an amido group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxepine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the amido group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential pharmaceutical applications.

Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Due to its unique structure, the compound is explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • Ethyl 3-(8-Methyl-1-benzoxepine-4-amido)benzoate
  • Ethyl 3-(6-Methyl-1-benzoxepine-4-amido)benzoate

Comparison: Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate is unique due to the specific position of the methyl group on the benzoxepine ring. This positional difference can significantly affect the compound’s biological activity and chemical reactivity. For instance, the 7-methyl derivative may have different binding affinities to biological targets compared to the 8-methyl or 6-methyl derivatives, leading to variations in their pharmacological profiles.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)16-5-4-6-18(13-16)22-20(23)15-9-10-26-19-8-7-14(2)11-17(19)12-15/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

VTVVRCIOYBWEDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2

Origin of Product

United States

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